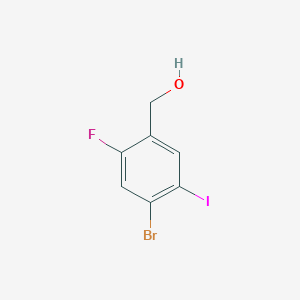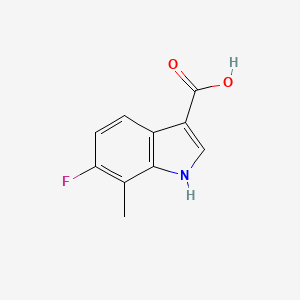
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide is a chemical compound with the molecular formula C11H11ClN4OS and a molecular weight of 282.75.
準備方法
The synthesis of 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide involves several steps. The starting material is typically an indole derivative, which undergoes chlorination and methylation to introduce the chloro and methyl groups at the appropriate positions. The resulting intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
化学反応の分析
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic activity against certain cancer cell lines.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, resulting in the death of cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function .
類似化合物との比較
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide can be compared to other similar compounds, such as:
5,7-Dibromo-3,3-dimethylindolin-2-one: This compound has a similar indole core but with different substituents, leading to different chemical and biological properties.
1,3,4-Thiadiazole derivatives: These compounds share the thiosemicarbazide functional group and have shown similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C11H15ClN4S |
|---|---|
分子量 |
270.78 g/mol |
IUPAC名 |
[(5-chloro-1,7-dimethyl-2,3-dihydroindol-2-yl)amino]thiourea |
InChI |
InChI=1S/C11H15ClN4S/c1-6-3-8(12)4-7-5-9(14-15-11(13)17)16(2)10(6)7/h3-4,9,14H,5H2,1-2H3,(H3,13,15,17) |
InChIキー |
JXQGPMLFKYIPHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N(C(C2)NNC(=S)N)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
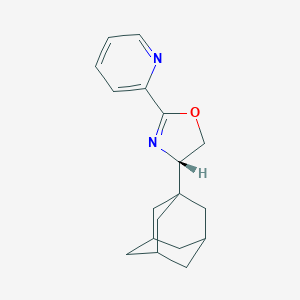
![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)

![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)
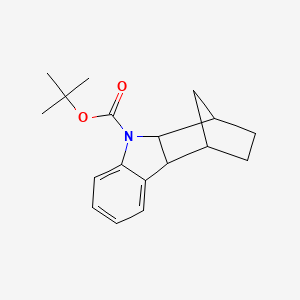
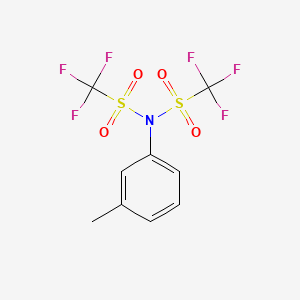
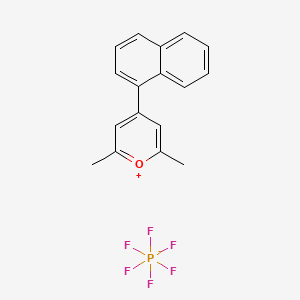

![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
